molecular formula C19H21ClN2O B2414519 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1049755-31-8

2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2414519
CAS No.: 1049755-31-8
M. Wt: 328.84
InChI Key: FNODXNCFBTWAMQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C19H21ClN2O and a molecular weight of 328.83584 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Substitution:

    Phenoxypropyl Substitution: The phenoxypropyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3-phenoxypropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .

Scientific Research Applications

2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.

    Biological Studies: The compound is used in studies investigating the biological activities of benzimidazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-cyclopropyl-1-(3-phenoxypropyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-2-7-16(8-3-1)22-14-6-13-21-18-10-5-4-9-17(18)20-19(21)15-11-12-15;/h1-5,7-10,15H,6,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODXNCFBTWAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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